molecular formula C9H13ClN4O B1479139 3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one CAS No. 2091688-43-4

3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Cat. No. B1479139
CAS RN: 2091688-43-4
M. Wt: 228.68 g/mol
InChI Key: HIJYGSOKKFFYDY-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the chloro group. Imidazole rings can participate in a variety of reactions including cycloaddition reactions . The chloro group could potentially be substituted in a nucleophilic substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of an imidazole ring suggests that it might have basic properties .

Scientific Research Applications

Synthetic Methods and Chemical Properties

The development of efficient synthetic methods for compounds similar to 3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a key area of research. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction provides an effective pathway for synthesizing 3-aminoimidazo[1,2-a]pyrazines, highlighting the importance of such scaffolds in drug discovery and chemical synthesis due to their rapid accessibility and high yield (Baenziger, Durantie, & Mathes, 2017).

Application in Dyeing Polyester Fibers

Research into pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and related compounds showcases their potential as disperse dyes for polyester fibers. The fastness properties of these dyes when applied to polyester indicate the relevance of such chemical structures in the development of new materials with specific optical properties (Rangnekar, 2007).

Potential in Medicinal Chemistry

The structural features of compounds like 3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one make them candidates for exploration in medicinal chemistry. The creation of diverse libraries through modifications and reactions involving similar compounds allows for the search of new biological activities and drug candidates. Such efforts underline the versatility of these structures in synthesizing molecules that can optimally interact with biological targets (Schmid, Schühle, & Austel, 2006).

properties

IUPAC Name

3-amino-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYGSOKKFFYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 3
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 4
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 6
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

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